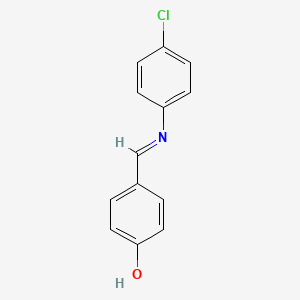

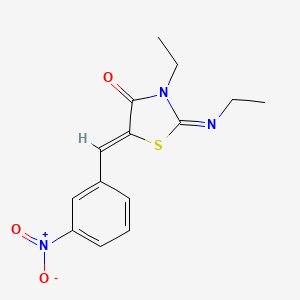

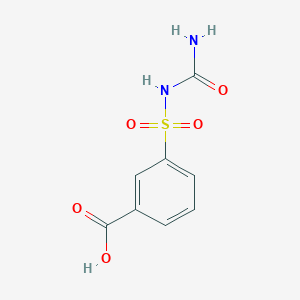

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one" is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Thiazolidinones are heterocyclic compounds containing a thiazole ring fused to a 2-oxoimidazolidine ring. They have been extensively studied for their antibacterial, antifungal, and antitubercular properties .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds between aldehydes or ketones and active methylene compounds. In the context of thiazolidinones, this reaction is used to introduce various aryl or alkyl substituents into the thiazolidinone core. For instance, the synthesis of 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives has been achieved by reacting 3-(4-aryl)-2-thioxo-1,3-thiazolidin-4-ones with 4-nitrobenzaldehyde, resulting in compounds with significant yields and characterized by analytical and spectroscopic methods .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of noncovalent interactions that play a crucial role in the stabilization of their three-dimensional supramolecular frameworks. These interactions include hydrogen bonding, π-π stacking, and lp-π-hole interactions. The supramolecular assemblies observed in the solid state of these compounds have been analyzed using Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) surfaces, and characterized by Bader's theory of "atoms-in-molecules" (AIM) and NCIplot .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions due to their reactive sites. For example, they can interact with p-nitrobenzaldehyde and piperidine to form Mannich bases. Additionally, acetylation of thiazolidinones can lead to the formation of N-acetylderivatives, which upon further reaction in the presence of anhydrous ZnCl2 can cyclize to form bicyclic compounds such as tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones .

Physical and Chemical Properties Analysis

The physical properties of thiazolidinone derivatives include their crystalline nature, as evidenced by the isolation of orange crystalline solids in the case of some synthesized compounds . The chemical properties are largely influenced by the substituents on the thiazolidinone ring, which can affect their antibacterial, antifungal, and antitubercular activities. For instance, a series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives have been synthesized and screened for their biological activities, showing varying degrees of efficacy against selected bacteria, fungi, and Mycobacterium tuberculosis .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has indicated that thiazolidinone derivatives exhibit potent antimicrobial and antitubercular properties. A study by Samadhiya et al. (2014) synthesized a series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole compounds from 2-amino-5-nitrothiazole. These compounds were screened for antibacterial, antifungal, and antitubercular activities, showing promising results against selected bacteria, fungi, and Mycobacterium tuberculosis. The synthesized compounds' structures were confirmed through various chemical and spectral analyses, underscoring the potential of thiazolidinone derivatives in developing new antimicrobial and antitubercular agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Molecular Structure and Synthesis

In another study, Benhalima et al. (2011) reported the synthesis of a compound closely resembling "(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one", specifically focusing on its molecular structure investigated through DFT and X-Ray Diffraction. This research provided detailed insights into the crystal structure, molecular geometry, and intermolecular interactions of the synthesized compound, highlighting the methodological advancements in synthesizing and characterizing thiazolidinone derivatives (Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011).

Supramolecular Self-Assembly

The study by Andleeb et al. (2017) explored the supramolecular self-assembly of thioxothiazolidinone derivatives, driven by hydrogen bonding and diverse π–hole interactions. This research offers insights into the supramolecular chemistry of thiazolidinone derivatives, demonstrating their potential in creating intricate molecular assemblies with possible applications in nanotechnology and materials science (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2017).

Anticancer Properties

A crucial area of application for thiazolidinone derivatives is in cancer research. The synthesis and evaluation of these compounds for their anticancer activities have been a subject of various studies. For instance, Wu et al. (2006) identified two 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs that could induce apoptosis in cancer cells without affecting normal cells. This selective cytotoxicity towards cancer cells underscores the potential of thiazolidinone derivatives in developing new anticancer therapies (Wu, Guo, Teraishi, Pang, Kaluarachchi, Zhang, Davis, Dong, Yan, & Fang, 2006).

properties

IUPAC Name |

(5Z)-3-ethyl-2-ethylimino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-3-15-14-16(4-2)13(18)12(21-14)9-10-6-5-7-11(8-10)17(19)20/h5-9H,3-4H2,1-2H3/b12-9-,15-14? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKHDGKVRWIXGG-IDKACCCPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate](/img/structure/B3017799.png)

![Spiro[2.3]hexane-4-carboxylic acid](/img/structure/B3017801.png)

![7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B3017806.png)

![(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3017807.png)

![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3017809.png)

![Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3017810.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3017813.png)